Cas no 2172270-78-7 ({5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
Il composto {5-ciclopentil-1-(1-ciclopropiletil)-1H-1,2,3-triazol-4-ilmetil}(metil)ammina è una molecola complessa caratterizzata da una struttura eterociclica contenente un anello triazolico sostituito. La presenza dei gruppi ciclopentile e ciclopropile conferisce una notevole rigidità strutturale, mentre il gruppo amminico metilico può influenzarne la reattività e le proprietà farmacologiche. Questa combinazione di gruppi funzionali suggerisce potenziali applicazioni in ambito farmaceutico, in particolare come intermedio nella sintesi di composti bioattivi. La sua struttura unica può offrire vantaggi in termini di selettività e stabilità, rendendolo interessante per lo sviluppo di nuovi principi attivi. La sua sintesi richiede un'attenta ottimizzazione per garantire rese e purezza adeguate.
2172270-78-7 structure
Product Name:{5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
Numero CAS:2172270-78-7
MF:C14H24N4
MW:248.367162704468
CID:5603791
PubChem ID:165865820
Update Time:2025-07-15
{5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2172270-78-7
- EN300-1597203
- {[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- {5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
-
- Inchi: 1S/C14H24N4/c1-10(11-7-8-11)18-14(12-5-3-4-6-12)13(9-15-2)16-17-18/h10-12,15H,3-9H2,1-2H3
- Chiave InChI: FZSOEGWPWDHEGR-UHFFFAOYSA-N
- Sorrisi: N1(C(=C(CNC)N=N1)C1CCCC1)C(C)C1CC1
Proprietà calcolate
- Massa esatta: 248.20009678g/mol
- Massa monoisotopica: 248.20009678g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 273
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 42.7Ų
{5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1597203-0.05g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 0.05g |
$1320.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-0.1g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 0.1g |
$1384.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-0.25g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 0.25g |
$1447.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-0.5g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 0.5g |
$1509.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-1.0g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 1g |
$1572.0 | 2023-05-26 | ||
| Enamine | EN300-1597203-2.5g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 2.5g |
$3080.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-5.0g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 5g |
$4557.0 | 2023-05-26 | ||
| Enamine | EN300-1597203-10.0g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 10g |
$6758.0 | 2023-05-26 | ||
| Enamine | EN300-1597203-1g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 1g |
$1572.0 | 2023-08-31 | ||
| Enamine | EN300-1597203-5g |
{[5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172270-78-7 | 5g |
$4557.0 | 2023-08-31 |
{5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
2172270-78-7 ({5-cyclopentyl-1-(1-cyclopropylethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti